molecular formula C22H25N5O B2634917 N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 923107-93-1

N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine

Katalognummer B2634917
CAS-Nummer: 923107-93-1
Molekulargewicht: 375.476
InChI-Schlüssel: YMSYPTBUYWIOAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that mimics the effects of THC, the main psychoactive component of marijuana. JWH-018 is widely used in scientific research to study the endocannabinoid system and its effects on the brain and body.

Wissenschaftliche Forschungsanwendungen

Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer

This study discusses the measurement of human urinary carcinogen metabolites as a practical approach for obtaining crucial information about tobacco and cancer. The review covers various carcinogens and their metabolites quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke, highlighting the utility of these assays in studies on tobacco and human cancer, especially concerning new tobacco products and harm reduction strategies (Hecht, 2002).

N-Dealkylation of Arylpiperazine Derivatives

This review focuses on the metabolism of several clinically applied arylpiperazine derivatives, mainly used for treating depression, psychosis, or anxiety. It underscores the extensive pre-systemic and systemic metabolism these compounds undergo, including CYP3A4-dependent N-dealkylation, and their distribution in tissues such as the brain. The study also discusses the implications of individual variability in the expression and activity of CYP3A4 and CYP2D6 on the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).

Recent Patents of Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors represent a significant class of antidiabetic drugs. This review categorizes recent patents of DPP IV inhibitors into chemical groups, including pyrimidines, highlighting their importance in treating type 2 diabetes mellitus. The review discusses the ideal characteristics of these inhibitors for therapeutic applications, emphasizing the need for molecules that do not affect the protease activity on other substrates or disturb DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).

DNA Minor Groove Binder Hoechst 33258 and its Analogues

This paper reviews the synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It discusses the applications of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and their uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and investigation into the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Piperazine Derivatives for Therapeutic Use: A Patent Review

This review covers the therapeutic uses of piperazine, a six-membered nitrogen-containing heterocycle, in various marketed drugs for treating conditions such as schizophrenia, Parkinson's disease, depression, anxiety, and more. The article describes various molecular designs bearing the piperazine entity, showcasing the broad potential of this scaffold in drug discovery and emphasizing the flexibility of piperazine as a building block for discovering drug-like elements (Rathi, Syed, Shin, & Patel, 2016).

Eigenschaften

IUPAC Name

[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-3-23-20-15-16(2)24-22(25-20)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSYPTBUYWIOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.